N-cycloheptyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-cycloheptyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound characterized by a cycloheptyl group attached to an acetamide moiety, which is further substituted with a 4-nitro-1H-pyrazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Acetamide Formation: The nitrated pyrazole is reacted with chloroacetic acid or its derivatives to form the acetamide linkage.
Cycloheptyl Substitution: Finally, the acetamide intermediate is reacted with cycloheptylamine under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and acetamide formation, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: N-cycloheptyl-2-(4-amino-1H-pyrazol-1-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Hydrolysis: Cycloheptylamine and 4-nitro-1H-pyrazole-1-acetic acid.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It may be used as a probe to study biological pathways involving nitroaromatic compounds.
Industrial Chemistry: The compound could be a precursor for the synthesis of other complex molecules used in various industrial applications.
Mechanism of Action
The mechanism by which N-cycloheptyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
N-cycloheptyl-2-(4-amino-1H-pyrazol-1-yl)acetamide: This compound is similar but has an amino group instead of a nitro group, which could significantly alter its reactivity and biological activity.
N-cycloheptyl-2-(4-nitro-1H-imidazol-1-yl)acetamide: This compound has an imidazole ring instead of a pyrazole ring, which might affect its chemical properties and applications.
Uniqueness: N-cycloheptyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the combination of its cycloheptyl, nitro, and pyrazole moieties, which confer specific chemical and biological properties that are distinct from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cycloheptyl-2-(4-nitropyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c17-12(14-10-5-3-1-2-4-6-10)9-15-8-11(7-13-15)16(18)19/h7-8,10H,1-6,9H2,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYUSHRMLJPTON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49716289 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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